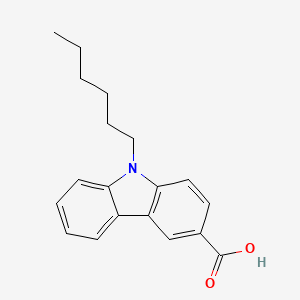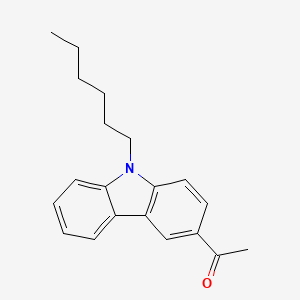![molecular formula C14H11FN2O B4335185 [3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol](/img/structure/B4335185.png)
[3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol
Vue d'ensemble
Description
[3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol: is a heterocyclic compound that features an imidazo[1,5-a]pyridine core substituted with a 4-fluorophenyl group at the 3-position and a methanol group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol typically involves the following steps:
Formation of the imidazo[1,5-a]pyridine core: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone.
Introduction of the 4-fluorophenyl group: This step often involves a cross-coupling reaction, such as Suzuki or Heck coupling, using a 4-fluorophenylboronic acid or 4-fluoroiodobenzene.
Addition of the methanol group:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[1,5-a]pyridine core can undergo reduction reactions to form dihydroimidazo[1,5-a]pyridine derivatives.
Substitution: The 4-fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid.
Major Products:
Oxidation: Formation of [3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]carboxylic acid.
Reduction: Formation of dihydroimidazo[1,5-a]pyridine derivatives.
Substitution: Formation of nitro or sulfonated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Pharmacology: Investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: Used in studies to understand the interaction of heterocyclic compounds with biological targets.
Industry:
Material Science:
Mécanisme D'action
The mechanism of action of [3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,5-a]pyridine core can mimic the structure of natural ligands, allowing it to bind to active sites and modulate biological pathways. The 4-fluorophenyl group can enhance binding affinity and specificity, while the methanol group can participate in hydrogen bonding interactions.
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridines: These compounds have a similar core structure but differ in the position of the nitrogen atoms.
Imidazo[4,5-b]pyridines: These compounds have a different fusion pattern of the imidazole and pyridine rings.
Uniqueness:
Structural Features: The specific substitution pattern of [3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol gives it unique chemical and biological properties.
Reactivity: The presence of the 4-fluorophenyl group and methanol group allows for unique reactivity patterns compared to other imidazopyridine derivatives.
Propriétés
IUPAC Name |
[3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c15-11-6-4-10(5-7-11)14-16-12(9-18)13-3-1-2-8-17(13)14/h1-8,18H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYPXGMBPKHYLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-thienylmethyl)-5-(trifluoromethyl)[1,6]naphthyridin-4(1H)-one](/img/structure/B4335112.png)
![METHYL 3-(BENZYLSULFANYL)-2-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}PROPANOATE](/img/structure/B4335134.png)
![2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9-carboxylic acid](/img/structure/B4335143.png)
![2-chloro-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4335148.png)
![2-chloro-3-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4335151.png)




![3-[5-CHLORO-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]-1,2-OXAZOLE](/img/structure/B4335179.png)
![3-(2-chloropyridin-3-yl)-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4335187.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-OXADIAZOLE-2-CARBOXAMIDE](/img/structure/B4335192.png)
![3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one](/img/structure/B4335200.png)
